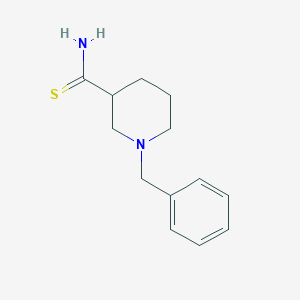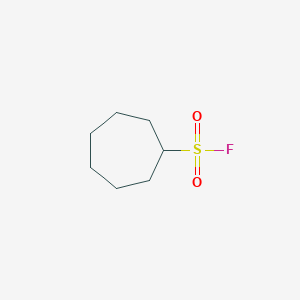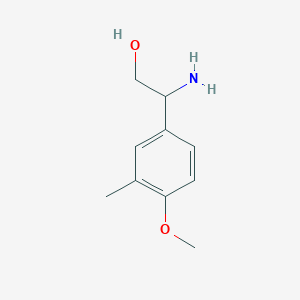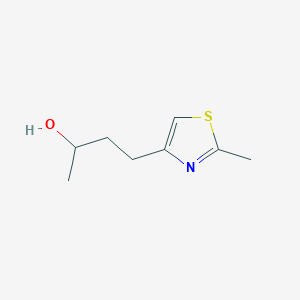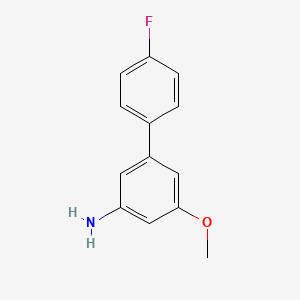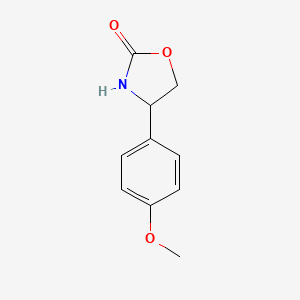
4-(4-Methoxyphenyl)oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Methoxyphenyl)oxazolidin-2-one is a heterocyclic organic compound that belongs to the oxazolidinone class. These compounds are known for their diverse pharmacological properties and are widely used in medicinal chemistry. The structure of this compound consists of an oxazolidinone ring substituted with a methoxyphenyl group at the 4-position, making it a valuable intermediate in the synthesis of various biologically active molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methoxyphenyl)oxazolidin-2-one can be achieved through several methods. One common approach involves the reaction of 4-methoxyphenyl isocyanate with ethylene glycol under basic conditions to form the oxazolidinone ring . Another method includes the use of 4-methoxyphenylamine and glycidol in the presence of a catalyst to yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: 4-(4-Methoxyphenyl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield different reduced forms of the oxazolidinone ring.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or nucleophiles in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions include various substituted oxazolidinones, which can be further utilized in the synthesis of complex molecules .
Aplicaciones Científicas De Investigación
4-(4-Methoxyphenyl)oxazolidin-2-one has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is utilized in the production of various pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-(4-Methoxyphenyl)oxazolidin-2-one involves its interaction with specific molecular targets. In medicinal applications, it acts by inhibiting bacterial protein synthesis through binding to the bacterial ribosome. This prevents the formation of functional proteins, leading to the bacteriostatic effect . The compound’s unique structure allows it to interact with various enzymes and receptors, making it a versatile tool in biochemical research .
Comparación Con Compuestos Similares
Linezolid: An oxazolidinone antibiotic with a similar mechanism of action but different substituents.
Tedizolid: Another oxazolidinone derivative with enhanced potency and a broader spectrum of activity.
Uniqueness: 4-(4-Methoxyphenyl)oxazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 4-position enhances its reactivity and allows for diverse chemical modifications .
Propiedades
Fórmula molecular |
C10H11NO3 |
|---|---|
Peso molecular |
193.20 g/mol |
Nombre IUPAC |
4-(4-methoxyphenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H11NO3/c1-13-8-4-2-7(3-5-8)9-6-14-10(12)11-9/h2-5,9H,6H2,1H3,(H,11,12) |
Clave InChI |
TVWMPUHPRMUEMF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2COC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/no-structure.png)

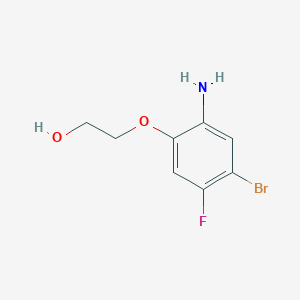
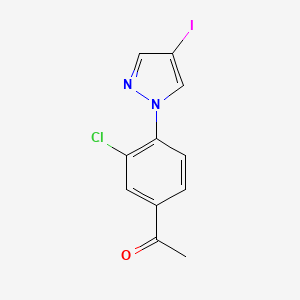

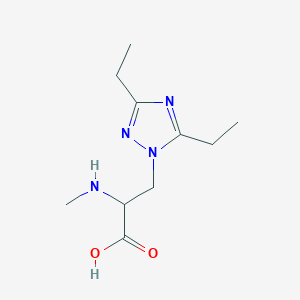

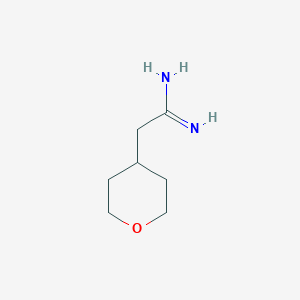
![N-methyl-3-[(piperazin-1-yl)methyl]benzamidedihydrochloride](/img/structure/B13617227.png)
